molecular formula C6H3F3O2 B13429802 4,5,6-Trifluorobenzene-1,3-diol CAS No. 224434-11-1

4,5,6-Trifluorobenzene-1,3-diol

Cat. No.: B13429802
CAS No.: 224434-11-1
M. Wt: 164.08 g/mol
InChI Key: OOFHBQLZJOOWCC-UHFFFAOYSA-N
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Description

4,5,6-Trifluorobenzene-1,3-diol is a chemical compound characterized by the presence of three fluorine atoms and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trifluorobenzene-1,3-diol typically involves the fluorination of benzene derivatives followed by hydroxylation. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions to introduce the fluorine atoms at the desired positions on the benzene ring. Subsequent hydroxylation can be achieved using reagents like osmium tetroxide or potassium permanganate .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and hydroxylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trifluorobenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5,6-Trifluorobenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6-Trifluorobenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

  • 1,2,4-Trifluorobenzene
  • 1,3,5-Trifluorobenzene
  • 2,4,6-Trifluorobenzene

Comparison: 4,5,6-Trifluorobenzene-1,3-diol is unique due to the specific positioning of its fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other trifluorobenzene derivatives. The presence of hydroxyl groups also distinguishes it from purely fluorinated benzenes, providing additional functionalization opportunities .

Properties

CAS No.

224434-11-1

Molecular Formula

C6H3F3O2

Molecular Weight

164.08 g/mol

IUPAC Name

4,5,6-trifluorobenzene-1,3-diol

InChI

InChI=1S/C6H3F3O2/c7-4-2(10)1-3(11)5(8)6(4)9/h1,10-11H

InChI Key

OOFHBQLZJOOWCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)F)F)F)O

Origin of Product

United States

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